molecular formula C8H8N2O2S B1599479 1-(2-Cyanophenyl)methanesulfonamide CAS No. 27350-13-6

1-(2-Cyanophenyl)methanesulfonamide

Cat. No. B1599479
CAS RN: 27350-13-6
M. Wt: 196.23 g/mol
InChI Key: JWFWNBJKHZPLAJ-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)methanesulfonamide is a chemical compound with the CAS Number: 27350-13-6 . It has a molecular weight of 196.23 . It is typically used for research and development purposes .


Molecular Structure Analysis

The IUPAC name for this compound is (2-cyanophenyl)methanesulfonamide . The InChI code for this compound is 1S/C8H8N2O2S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) .


Physical And Chemical Properties Analysis

1-(2-Cyanophenyl)methanesulfonamide is a powder with a melting point of 128-130°C . and should be stored at room temperature .

Scientific Research Applications

Structural and Spectroscopic Studies

1-(2-Cyanophenyl)methanesulfonamide and its derivatives have been studied for their structural and spectroscopic properties. For example, structural investigations on complexes formed by similar sulfonyl compounds with N-bases have been performed to understand their crystal and molecular structures, utilizing techniques such as FT-IR spectroscopy and X-ray diffraction (XRD). These studies shed light on the molecular interactions, hydrogen bonding, and the overall geometry of the compounds, which are crucial for their potential applications in material science and pharmaceuticals (Binkowska et al., 2001), (Mphahlele & Maluleka, 2021).

Computational and Quantum Chemical Studies

Computational and quantum chemical studies have been conducted on derivatives of 1-(2-Cyanophenyl)methanesulfonamide to analyze their molecular conformation, NMR chemical shifts, and vibrational transitions. These studies are pivotal for understanding the electronic structure, reactivity, and potential pharmaceutical applications of these compounds (Karabacak et al., 2010).

Corrosion Inhibition

Research into the corrosion inhibition properties of sulfonylamide compounds on metals in acidic environments has been performed, highlighting their potential use as protective agents against corrosion. These studies focus on the adsorption characteristics and efficacy of such compounds in preventing the degradation of metal surfaces, thus indicating their importance in industrial applications (Olasunkanmi et al., 2016).

Catalysis and Organic Synthesis

1-(2-Cyanophenyl)methanesulfonamide derivatives have been explored in the realm of catalysis and organic synthesis. Investigations into their use as catalysts for the production of important organic compounds, such as linear alkylbenzenes, demonstrate the versatility and potential of these compounds in facilitating chemical reactions with environmental benefits, such as the use of methanesulfonic acid (MSA) as a recyclable catalyst (Luong et al., 2004).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to handle it with protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-5-7-3-1-2-4-8(7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFWNBJKHZPLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427931
Record name 1-(2-cyanophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27350-13-6
Record name 1-(2-cyanophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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